

16,17-Dihydroapovincamine and its Nootropic Potential: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 16,17-Dihydroapovincamine

Cat. No.: B1436113

Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic vinca alkaloid derivative, **16,17-Dihydroapovincamine**, and its significant relationship with the well-documented nootropic agent, vinpocetine. Due to a notable scarcity of direct scientific literature and quantitative data on **16,17-Dihydroapovincamine**, this document will primarily focus on the extensive research conducted on vinpocetine, a closely related analog. The guide will detail the established mechanisms of action of vinpocetine, including its role as a phosphodiesterase type **1** (PDE1) inhibitor and a cerebral blood flow enhancer, which are central to its cognitive-enhancing effects. Furthermore, this guide will present available quantitative data, detailed experimental protocols for preclinical assessment, and visualizations of key signaling pathways to facilitate a deeper understanding for researchers in the field of neuropharmacology and drug development.

Introduction: Unraveling the Apovincamine Scaffold

Vinca alkaloids, originally derived from the periwinkle plant (Vinca minor), have a rich history in medicine. While some have been developed as anti-cancer agents, a subset, including vincamine, has been investigated for its effects on cerebral circulation and cognitive function. Vinpocetine, a synthetic derivative of vincamine, has emerged as a prominent nootropic agent, particularly in Europe and Asia, for the management of cerebrovascular disorders and cognitive decline.[1][2][3]



16,17-Dihydroapovincamine is a related chemical entity within the apovincamine class. However, a thorough review of the scientific literature reveals a significant lack of direct research into its synthesis, pharmacological activity, and nootropic potential. Its structural similarity to vinpocetine suggests a potential for similar biological activity, but this remains speculative without empirical data.

1.1. Chemical Structures: A Tale of Two Molecules

The chemical structures of vinpocetine and **16,17-Dihydroapovincamine** are closely related, both containing the core apovincamine scaffold. The key distinction lies in the substituent at the C-14 position and the saturation of the C16-C17 bond.

Vinpocetine (Ethyl Apovincaminate):

Molecular Formula: C22H26N2O2

CAS Number: 42971-09-5

Features an ethyl ester group at the C-14 position.

16,17-Dihydroapovincamine:

Molecular Formula: C21H26N2O2

CAS Number: 57130-30-0

 Lacks the ethyl group of the ester present in vinpocetine and has a saturated bond between carbons 16 and 17.

This structural variance is critical and likely results in different pharmacokinetic and pharmacodynamic profiles. The primary metabolite of vinpocetine is apovincaminic acid (AVA), which is formed by the cleavage of the ethyl ester.[2][4][5] The metabolic fate of **16,17-Dihydroapovincamine** has not been documented.

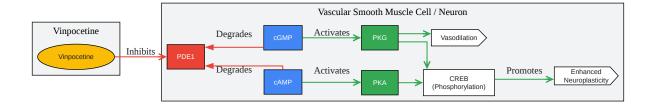
Nootropic Mechanisms of Action: Insights from Vinpocetine



The cognitive-enhancing effects of vinpocetine are attributed to a multi-faceted mechanism of action, primarily centered on improving cerebrovascular health and modulating neuronal signaling pathways.[1][3]

2.1. Phosphodiesterase Type 1 (PDE1) Inhibition

Vinpocetine is a known inhibitor of phosphodiesterase type 1 (PDE1), an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDE1, vinpocetine increases the intracellular levels of these second messengers, leading to a cascade of downstream effects beneficial for neuronal function and plasticity.



Click to download full resolution via product page

Vinpocetine's Inhibition of PDE1 and Downstream Effects.

2.2. Enhancement of Cerebral Blood Flow (CBF)

A key and well-documented effect of vinpocetine is its ability to increase cerebral blood flow.[1] [3] This is achieved through vasodilation of cerebral blood vessels, which improves the delivery of oxygen and glucose to brain tissue. This action is particularly beneficial in conditions of cerebral hypoperfusion. The vasodilatory effect is, in part, a consequence of PDE1 inhibition and the subsequent increase in cGMP in vascular smooth muscle cells.

2.3. Neuroprotection

Vinpocetine exhibits neuroprotective properties through several mechanisms:



- Modulation of Ion Channels: It has been shown to inhibit voltage-gated sodium channels, which can reduce neuronal excitotoxicity.[3]
- Antioxidant Activity: Vinpocetine possesses antioxidant properties that help to mitigate oxidative stress, a key contributor to neuronal damage in various neurological conditions.
- Anti-inflammatory Effects: It can suppress inflammatory pathways, further protecting neuronal tissue from damage.[1][3]

Quantitative Data: A Focus on Vinpocetine

Direct quantitative pharmacological data for **16,17-Dihydroapovincamine** is not available in the public domain. The following table summarizes key quantitative data for vinpocetine.



Parameter	Value	Species/System	Reference
PDE1 Inhibition (IC50)			
PDE1A	~8-20 μM	In vitro	[3]
PDE1B	~8-20 μM	In vitro	[3]
PDE1C	~40-50 μM	In vitro	[3]
IKK Inhibition (IC50)	~17 µM	In vitro	[3]
Pharmacokinetics (Human)			
Oral Bioavailability	7% - 60% (food dependent)	Human	[2]
Time to Peak Plasma Conc. (T _{max})	1.5 - 2 hours	Human	[2]
Elimination Half-life (t1/2)	1 - 2.5 hours	Human	[2]
Preclinical Efficacy (Nootropic Effects)			
Passive Avoidance Test (PED)	200 mg/kg P.O. (Scopolamine-induced amnesia)	Rat	[1]
Passive Avoidance Test (PED)	3 mg/kg P.O. (Hypoxia-induced amnesia)	Rat	[1]

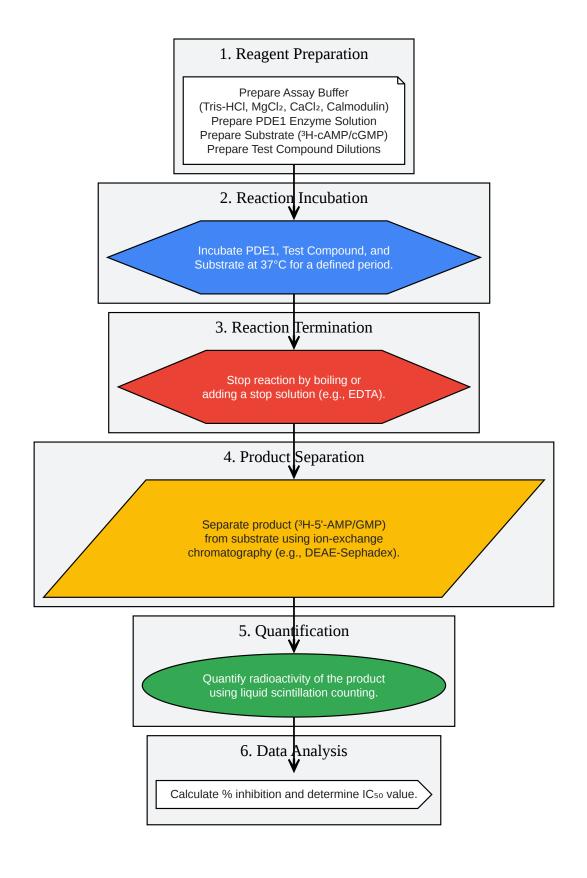
Experimental Protocols

Detailed experimental protocols for evaluating the nootropic and related pharmacological effects of apovincamine derivatives are crucial for reproducible research. The following are generalized protocols based on studies with vinpocetine.

4.1. In Vitro PDE1 Inhibition Assay



This protocol outlines a common method for determining the inhibitory activity of a compound against PDE1.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An update on Vinpocetine: New discoveries and clinical implications PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of vincamine and related compounds PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of vinpocetine and its main metabolite apovincaminic acid before and after the chronic oral administration of vinpocetine to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological activity of vinpocetine derivatives PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [16,17-Dihydroapovincamine and its Nootropic Potential: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1436113#16-17-dihydroapovincamine-and-its-relation-to-nootropics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com